3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol involves several steps:
Reaction of 4-chlorobenzaldehyde with isopropylamine: This step produces N-isopropyl-4-chlorobenzamide.
Hydrolysis of N-isopropyl-4-chlorobenzamide: Using sodium hydroxide, the amide is converted to the corresponding acid.
Reaction with ammonia: The acid is then reacted with ammonia to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOCH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various substituted derivatives .
Scientific Research Applications
3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: This compound is structurally similar but lacks the chlorophenyl group.
4-Chlorobenzylamine: Another related compound with a chlorophenyl group but different functional groups.
Uniqueness
3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol is unique due to the presence of both the chlorophenyl group and the amino alcohol functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)propylamino]propan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3 |
InChI Key |
RNXDEKVXYPDZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.